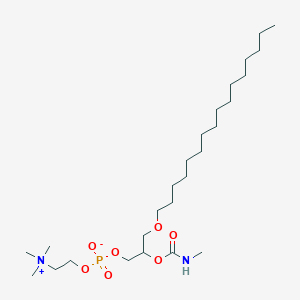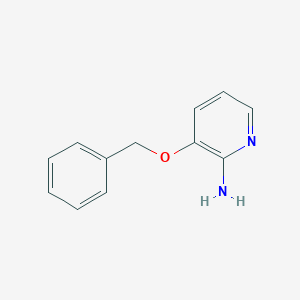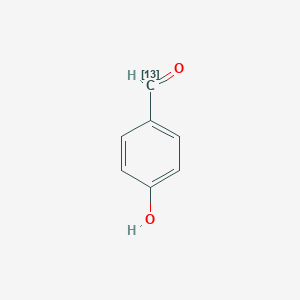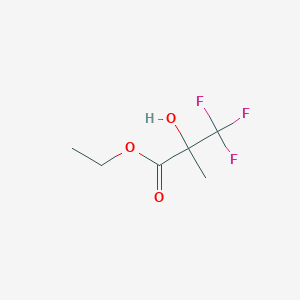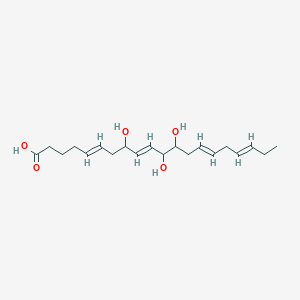
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid, commonly known as 8-HETE, is a bioactive lipid derived from arachidonic acid. It is a member of the eicosanoid family and is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mecanismo De Acción
8-HETE exerts its biological effects by binding to specific receptors on the cell surface or by modulating intracellular signaling pathways. It has been shown to activate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It also regulates the expression of genes involved in inflammation, angiogenesis, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
8-HETE has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context. It promotes the production of pro-inflammatory cytokines and chemokines, such as IL-6 and MCP-1, and enhances the recruitment of immune cells to the site of inflammation. It also induces the expression of adhesion molecules on endothelial cells, which facilitates the adhesion and migration of immune cells. On the other hand, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the production of anti-inflammatory cytokines, such as IL-10. It also regulates the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-HETE in lab experiments are its well-defined structure, availability, and specificity. It can be synthesized chemically or obtained from natural sources, and its biological effects can be studied in vitro and in vivo. However, the limitations of using 8-HETE in lab experiments are its instability, short half-life, and potential toxicity. It can undergo further oxidation or degradation, which may affect its biological activity. Therefore, careful consideration should be given to the concentration and duration of exposure when using 8-HETE in lab experiments.
Direcciones Futuras
The future directions of research on 8-HETE include the identification of its specific receptors, the elucidation of its signaling pathways, and the development of therapeutic strategies targeting its synthesis and action. The development of specific inhibitors or agonists of 8-HETE receptors may lead to the development of novel therapies for various diseases, including inflammation, cancer, and cardiovascular diseases. Furthermore, the identification of biomarkers for 8-HETE may facilitate the diagnosis and prognosis of these diseases.
Métodos De Síntesis
8-HETE can be synthesized by the oxidation of arachidonic acid through the action of lipoxygenase enzymes. It can also be produced by the non-enzymatic oxidation of arachidonic acid in the presence of reactive oxygen species. The synthesis of 8-HETE can be achieved through chemical synthesis as well.
Aplicaciones Científicas De Investigación
8-HETE has been extensively studied for its role in inflammation, cancer, and cardiovascular diseases. It has been found to be involved in the regulation of immune responses, angiogenesis, and cell proliferation. It has also been implicated in the pathogenesis of various diseases, including atherosclerosis, stroke, and cancer. The scientific research application of 8-HETE includes the investigation of its role in these diseases and the development of therapeutic strategies targeting its synthesis and action.
Propiedades
Número CAS |
103301-70-8 |
|---|---|
Nombre del producto |
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid |
Fórmula molecular |
C20H32O5 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5E,9E,14E,17E)-8,11,12-trihydroxyicosa-5,9,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+ |
Clave InChI |
GWRXSUUNZUWJCL-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/C/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)O)O |
SMILES |
CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
Sinónimos |
8,11,12-trihydroxyeicosa-5,9,14,17-tetraenoic acid trioxilin A4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



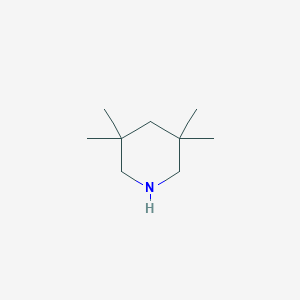
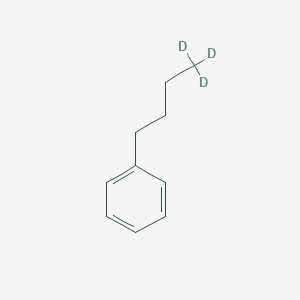
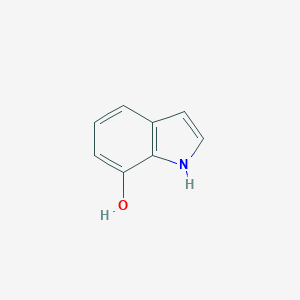
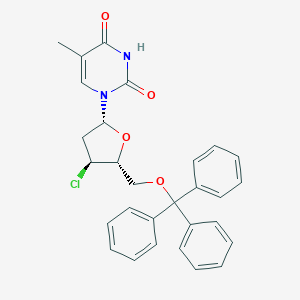
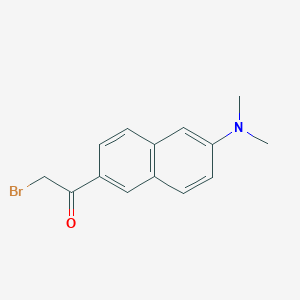
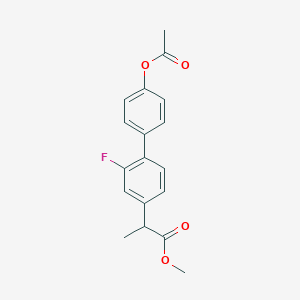
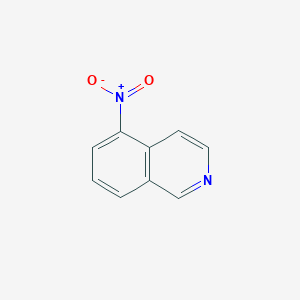
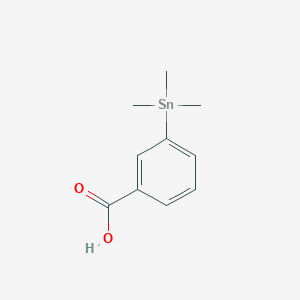
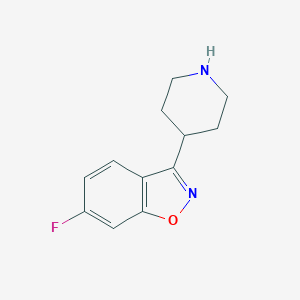
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
